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Compound of Interest

Compound Name: N-(Acetoacetyl)anthranilic acid

CAS No.: 35354-86-0

Cat. No.: B1277847

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro performance of N-acylanthranilic

acid derivatives, with a focus on compounds structurally related to N-(acetoacetyl)anthranilic
acid. Due to a scarcity of publicly available data on N-(acetoacetyl)anthranilic acid itself, this

guide leverages experimental data from closely related N-acyl and N-aryl anthranilic acid

analogs to provide a comparative framework. The performance of these compounds is

evaluated against relevant alternatives, including established non-steroidal anti-inflammatory

drugs (NSAIDs), based on their anticancer, antimicrobial, and enzyme-inhibiting activities.

Data Summary
The following tables summarize the quantitative in-vitro data for various N-acylanthranilic acid

derivatives and comparator compounds.

Anticancer Activity: Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater
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potency.

Compound/Derivati
ve

Cell Line IC50 (µM) Reference

N-Benzoyl Anthranilic

Acid Derivatives

Compound 10
AKR1C3 expressing

cells
0.31 [1][2]

Compound 13
AKR1C3 expressing

cells
0.35 [1][2]

Anthranilic Acid

Sulfonamide Analogs

Compound 5 (4-NO2

substituent)
MOLT-3 15.71 (µg/mL) [3]

Compound 7 (4-CH3

substituent)
MOLT-3 32.88 (µg/mL) [3]

Compound 8 (4-Cl

substituent)
MOLT-3 33.96 (µg/mL) [3]

Other Anthranilic Acid

Derivatives

Pyridinyl ester 25
Various human tumor

cell lines
< 0.1 [4][5]

Comparator NSAIDs

Meclofenamic Acid
BxPC-3 (Pancreatic

Cancer)
16.0 [6]

Mefenamic Acid
BxPC-3 (Pancreatic

Cancer)
> 50 [6]

Celecoxib
BxPC-3 (Pancreatic

Cancer)
25.0 [6]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4038446/
https://pubmed.ncbi.nlm.nih.gov/22897946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4038446/
https://pubmed.ncbi.nlm.nih.gov/22897946/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5109001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5109001/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5109001/
https://pubmed.ncbi.nlm.nih.gov/16366606/
https://www.researchgate.net/publication/7403466_New_Potential_Anticancer_Agents_Based_on_the_Anthranilic_Acid_Scaffold_Synthesis_and_Evaluation_of_Biological_Activity
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007190/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6007190/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277847?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antimicrobial Activity: Minimum Inhibitory
Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism after overnight incubation.

Compound/Derivati
ve

Microorganism MIC (µg/mL) Reference

Anthranilic Acid

Sulfonamide Analogs

Compounds 5-8
Candida albicans

ATCC 90028

> 4 (25-50%

inhibition)
[3]

Other Anthranilic Acid

Derivatives

Anthranilohydrazide
Staphylococcus

aureus

Not specified

(significant activity)
[7]

N-phenyl anthranilic

acid

Staphylococcus

aureus

Not specified

(significant activity)
[7]

Comparator

Antibiotics

Penicillin
Staphylococcus

aureus
Varies by strain

Gentamicin
Staphylococcus

aureus
Varies by strain

Enzyme Inhibition: Cyclooxygenase (COX) Activity
The inhibitory activity of N-acylanthranilic acids, particularly the fenamate class of NSAIDs,

against COX enzymes is a key indicator of their anti-inflammatory potential.
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Compound
COX-1 IC50
(µM)

COX-2 IC50
(µM)

COX-2
Selectivity
Index (COX-1
IC50/COX-2
IC50)

Reference

Mefenamic Acid 11.2 4.6 2.43

Meclofenamic

Acid
0.03 0.01 3.0

Diclofenac 0.8 0.03 26.67 [8]

Ibuprofen 13.2 34.4 0.38 [8]

Celecoxib 4.0 0.04 100

Experimental Protocols
Detailed methodologies for key in-vitro experiments are provided below.

MTT Assay for Cytotoxicity
Objective: To determine the cytotoxic effects of test compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a

colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular

oxidoreductase enzymes reflect the number of viable cells present. These enzymes are

capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple

color.

Procedure:

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the N-acylanthranilic

acid derivatives or comparator drugs. Include a vehicle control (e.g., DMSO) and a positive

control (e.g., doxorubicin).
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Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5%

CO2.

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

another 4 hours.

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to

dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value using a dose-response curve.

Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against

bacterial strains.

Principle: This method involves challenging a standardized bacterial inoculum with serial

dilutions of an antimicrobial agent in a liquid medium. The lowest concentration that inhibits

visible growth is the MIC.

Procedure:

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent

(e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate containing

Mueller-Hinton broth.

Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5

McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5

CFU/mL in each well.

Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a growth

control (no compound) and a sterility control (no bacteria).

Incubation: Incubate the plates at 37°C for 18-24 hours.
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MIC Determination: The MIC is determined as the lowest concentration of the compound at

which there is no visible turbidity.

In-Vitro COX Inhibition Assay
Objective: To assess the inhibitory effect of test compounds on COX-1 and COX-2 enzymes.

Principle: The activity of COX enzymes is measured by monitoring the conversion of

arachidonic acid to prostaglandin E2 (PGE2). The inhibitory effect of the compounds is

determined by quantifying the reduction in PGE2 production.

Procedure:

Enzyme Preparation: Use purified recombinant human COX-1 or COX-2 enzymes.

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a

buffer (e.g., Tris-HCl).

Compound Incubation: Add the test compounds at various concentrations to the reaction

mixture and pre-incubate for a short period (e.g., 15 minutes) at room temperature.

Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid.

Reaction Termination: Stop the reaction after a defined time (e.g., 10 minutes) by adding a

quenching solution (e.g., hydrochloric acid).

PGE2 Quantification: Measure the amount of PGE2 produced using a competitive enzyme-

linked immunosorbent assay (ELISA) kit.

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration

and determine the IC50 value.

Visualizations
Experimental Workflow for In-Vitro Cytotoxicity
Screening
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Preparation Assay Data Analysis
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Caption: A typical workflow for determining the in-vitro cytotoxicity of test compounds using the

MTT assay.

Signaling Pathways Modulated by Anthranilic Acid
Derivatives in Cancer
Anthranilic acid derivatives have been shown to modulate several key signaling pathways

involved in cancer progression.[9][10] The diagram below illustrates the interplay between the

PI3K/Akt/mTOR and NF-κB pathways, which are common targets.
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Caption: Simplified diagram of the PI3K/Akt/mTOR and NF-κB signaling pathways often

targeted by anticancer compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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